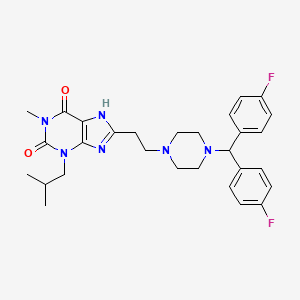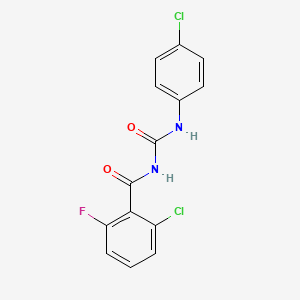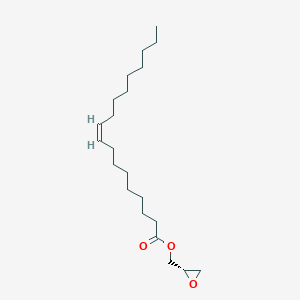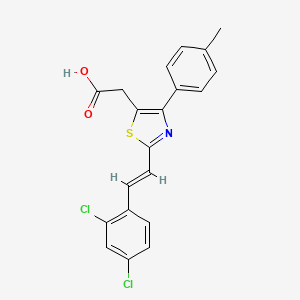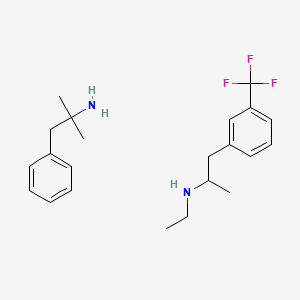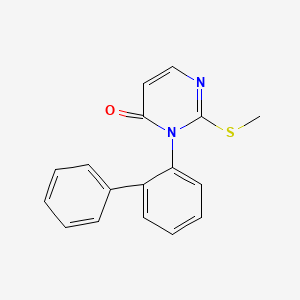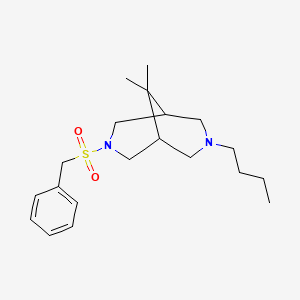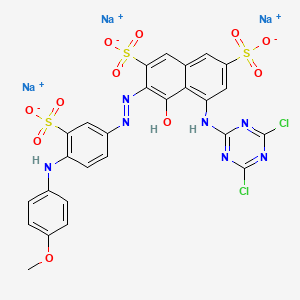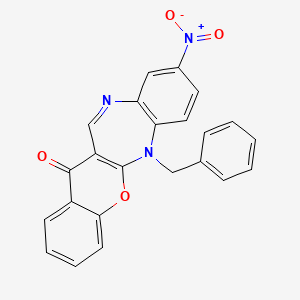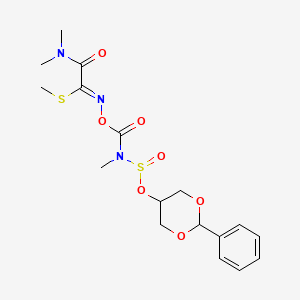
Einecs 287-139-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of alkanes, C10-13, chloro involves the chlorination of n-alkanes. This process typically occurs in the presence of ultraviolet light or heat to initiate the reaction. The degree of chlorination can be controlled by adjusting the reaction conditions, such as temperature, pressure, and the ratio of chlorine to alkane . Industrial production methods often involve continuous chlorination processes to ensure consistent product quality and efficiency .
Análisis De Reacciones Químicas
Alkanes, C10-13, chloro undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form chlorinated alcohols and acids.
Reduction: Reduction reactions can convert chlorinated paraffins to hydrocarbons.
Substitution: Chlorinated paraffins can undergo substitution reactions where chlorine atoms are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Alkanes, C10-13, chloro have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of other chemicals.
Biology: Studied for their effects on biological systems and potential toxicity.
Medicine: Investigated for their potential use in drug delivery systems due to their chemical stability.
Industry: Widely used as plasticizers, flame retardants, and additives in lubricants and paints.
Mecanismo De Acción
The mechanism of action of alkanes, C10-13, chloro involves their interaction with biological membranes and proteins. These compounds can disrupt cell membranes, leading to changes in cell permeability and function. They may also interact with enzymes and other proteins, affecting their activity and stability .
Comparación Con Compuestos Similares
Alkanes, C10-13, chloro can be compared with other chlorinated paraffins, such as:
Alkanes, C14-17, chloro: These have longer carbon chains and different physical properties.
Alkanes, C18-20, chloro: These have even longer carbon chains and are used in different industrial applications.
The uniqueness of alkanes, C10-13, chloro lies in their specific chain length and degree of chlorination, which give them distinct properties and applications compared to other chlorinated paraffins .
Propiedades
Número CAS |
85409-69-4 |
|---|---|
Fórmula molecular |
C43H89N3O10 |
Peso molecular |
808.2 g/mol |
Nombre IUPAC |
2-[bis(2-hydroxyethyl)amino]ethanol;(E)-4-[3-dodecoxypropyl(2-hydroxyethyl)amino]-4-oxobut-2-enoic acid;2-[dodecyl(2-hydroxyethyl)amino]ethanol |
InChI |
InChI=1S/C21H39NO5.C16H35NO2.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-18-27-19-12-15-22(16-17-23)20(24)13-14-21(25)26;1-2-3-4-5-6-7-8-9-10-11-12-17(13-15-18)14-16-19;8-4-1-7(2-5-9)3-6-10/h13-14,23H,2-12,15-19H2,1H3,(H,25,26);18-19H,2-16H2,1H3;8-10H,1-6H2/b14-13+;; |
Clave InChI |
QOARLSKUPGTUEH-QDBORUFSSA-N |
SMILES isomérico |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)/C=C/C(=O)O.C(CO)N(CCO)CCO |
SMILES canónico |
CCCCCCCCCCCCN(CCO)CCO.CCCCCCCCCCCCOCCCN(CCO)C(=O)C=CC(=O)O.C(CO)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


